Propylamine, N,N-diethyl-3-(o-methoxyphenyl)-, citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylamine, N,N-diethyl-3-(o-methoxyphenyl)-, citrate is a chemical compound with the molecular formula C14-H23-N-O.C6-H8-O7 and a molecular weight of 413.52 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, N,N-diethyl-3-(o-methoxyphenyl)-, citrate involves the reaction of N,N-diethyl-3-(2-methoxyphenyl)propan-1-amine with citric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propylamine, N,N-diethyl-3-(o-methoxyphenyl)-, citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Propylamine, N,N-diethyl-3-(o-methoxyphenyl)-, citrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Propylamine, N,N-diethyl-3-(o-methoxyphenyl)-, citrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-diethyl-3-(2-methoxyphenyl)propan-1-amine
- 2-hydroxypropane-1,2,3-tricarboxylic acid
Uniqueness
Propylamine, N,N-diethyl-3-(o-methoxyphenyl)-, citrate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its combination of functional groups allows it to participate in a wide range of chemical reactions and applications .
Eigenschaften
CAS-Nummer |
112377-23-8 |
---|---|
Molekularformel |
C20H31NO8 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
N,N-diethyl-3-(2-methoxyphenyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H23NO.C6H8O7/c1-4-15(5-2)12-8-10-13-9-6-7-11-14(13)16-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-7,9,11H,4-5,8,10,12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
YCVMDJNYSWIKAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC1=CC=CC=C1OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.